CP-640186 hydrochloride

Catalog No.
S524335
CAS No.
M.F
C30H36ClN3O3
M. Wt
522.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-640186 hydrochloride

Product Name

CP-640186 hydrochloride

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Molecular Formula

C30H36ClN3O3

Molecular Weight

522.1 g/mol

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP640186; CP-640186; CP 640186; CP640,186; CP-640,186; CP 640,186.

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

The exact mass of the compound CP-640186 (hydrochloride) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-640186 hydrochloride (CAS: 591778-70-0) is a highly validated, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC1 and ACC2) that binds reversibly to the carboxyltransferase (CT) domain. For procurement professionals and lead scientists, this compound serves as a critical benchmark material in metabolic disease modeling, oncology lipid metabolism research, and assay validation. Unlike many early-generation ACC inhibitors, CP-640186 does not require intracellular metabolic activation and exhibits robust pharmacokinetic properties suitable for both in vitro biochemical assays and systemic in vivo models. The hydrochloride salt form is specifically prioritized for its enhanced handling properties, superior aqueous compatibility, and reliable dissolution in standard dosing vehicles, making it the preferred choice for ensuring reproducible target engagement across complex experimental workflows[1].

Substituting CP-640186 hydrochloride with other well-known ACC inhibitors introduces severe methodological and translational risks. Utilizing the common substitute TOFA requires intracellular conversion to TOFyl-CoA via acyl-CoA synthetase, creating a dependency on the metabolic state of the specific cell line and rendering it completely ineffective in cell-free biochemical screening assays[1]. Conversely, substituting with the natural product Soraphen A shifts the binding site from the CT domain to the allosteric BC domain and introduces poor pharmacokinetic properties that severely limit systemic in vivo translation [2]. Furthermore, procuring the CP-640186 free base instead of the hydrochloride salt complicates formulation, increasing the risk of precipitation during oral gavage or intravenous dosing, which directly compromises dose-response reproducibility in costly animal models .

Direct Target Engagement vs. Prodrug Activation

CP-640186 hydrochloride provides direct, reversible inhibition of the ACC carboxyltransferase (CT) domain with an IC50 of ~50 nM in isolated enzyme assays [1]. In contrast, the common in-class substitute TOFA is a prodrug that requires intracellular conversion into TOFyl-CoA to become active, making it unsuitable for cell-free biochemical screening and highly variable across cell lines with differing acyl-CoA synthetase expression[2].

Evidence DimensionCell-free enzymatic IC50 (Direct target engagement)
Target Compound DataIC50 ~53-61 nM (active without pre-incubation or cellular metabolism)
Comparator Or BaselineTOFA (Inactive without metabolic conversion to TOFyl-CoA)
Quantified DifferenceCP-640186 is directly active in biochemical assays; TOFA requires cellular machinery to function.
ConditionsIsolated rat liver ACC1 / skeletal muscle ACC2 cell-free assays

Procuring CP-640186 ensures reliable, activation-independent results in both biochemical high-throughput screening and diverse cellular models.

Systemic In Vivo Efficacy vs. In Vitro-Restricted Agents

For translational research, CP-640186 hydrochloride demonstrates robust systemic efficacy, inhibiting in vivo fatty acid synthesis in rats with an ED50 of 13 mg/kg [1]. While alternative inhibitors like Soraphen A exhibit potent in vitro IC50 values (~5 nM), their complex macrocyclic structure results in poor pharmacokinetic properties, severely restricting their utility in systemic animal models [2].

Evidence DimensionIn vivo efficacy (Fatty acid synthesis inhibition ED50)
Target Compound DataED50 = 13 mg/kg (rats, oral/systemic dosing)
Comparator Or BaselineSoraphen A (Poor PK, largely restricted to in vitro use)
Quantified DifferenceCP-640186 provides viable systemic dosing; Soraphen A lacks reliable in vivo translation.
ConditionsIn vivo rat models measuring whole-body fatty acid synthesis and oxidation

Buyers transitioning from cellular assays to animal models must select CP-640186 to ensure pharmacokinetic viability and systemic target engagement.

Equipotent Dual-Isozyme Inhibition

CP-640186 hydrochloride achieves near 1:1 equipotent inhibition of both ACC isoforms, with an IC50 of 53 nM for ACC1 (lipogenesis) and 61 nM for ACC2 (fatty acid oxidation) [1]. This balanced profile is critical for systemic metabolic modeling, as selective inhibition of only one isoform often fails to produce the dual benefit of reducing tissue malonyl-CoA while simultaneously stimulating whole-body fatty acid oxidation [2].

Evidence DimensionACC1 vs ACC2 IC50 Ratio
Target Compound Data53 nM (ACC1) / 61 nM (ACC2) — Ratio ~1:1.15
Comparator Or BaselineIsoform-selective inhibitors (e.g., ACC1-skewed agents)
Quantified DifferenceCP-640186 equally suppresses lipogenesis and disinhibits oxidation; selective agents leave one pathway active.
ConditionsRecombinant/isolated rat ACC1 and ACC2 assays

Procuring a balanced dual inhibitor is essential for comprehensive metabolic syndrome modeling where both lipid synthesis and oxidation must be modulated.

Formulation Stability of the Hydrochloride Salt

The hydrochloride salt of CP-640186 is specifically utilized to improve handling and dissolution in standard biological buffers and in vivo dosing vehicles compared to the free base . This enhanced solubility reduces the risk of compound precipitation during oral gavage or intravenous administration, ensuring that the administered dose accurately reflects the bioavailable concentration.

Evidence DimensionAqueous processability and dosing vehicle compatibility
Target Compound DataCP-640186 hydrochloride (stable in standard aqueous/organic co-solvent vehicles)
Comparator Or BaselineCP-640186 free base (higher precipitation risk in physiological buffers)
Quantified DifferenceHydrochloride salt provides superior dissolution kinetics and dosing consistency.
ConditionsPreparation of clear solutions for in vivo animal dosing (e.g., DMSO/PEG/Water mixtures)

Selecting the hydrochloride salt minimizes vehicle-induced artifacts and ensures reproducible pharmacokinetics in costly animal studies.

In Vivo Metabolic Disease Modeling

Directly following from its robust 13 mg/kg ED50 and dual ACC1/2 inhibition, CP-640186 hydrochloride is the ideal choice for oral dosing in diet-induced obesity or hepatic steatosis models. It allows researchers to simultaneously block de novo lipid synthesis and promote whole-body fatty acid oxidation without the pharmacokinetic limitations of macrocyclic alternatives [1].

Cell-Free High-Throughput Screening (HTS)

Because it binds directly to the CT domain without requiring intracellular metabolic activation, this compound is a highly reliable positive control in biochemical ACC assays. It is the procured standard for validating novel allosteric or active-site competitors where prodrugs like TOFA would fail to show activity [1].

Cancer Lipid Metabolism Research

Leveraging its predictable in vitro to in vivo translation, CP-640186 hydrochloride is widely used to evaluate the dependency of specific tumor lineages on de novo lipogenesis. It provides a direct, activation-independent mechanism to starve cancer cells of fatty acids, offering cleaner mechanistic insights than agents requiring acyl-CoA synthetase activation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

521.2445197 Da

Monoisotopic Mass

521.2445197 Da

Heavy Atom Count

37

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Yamashita T, Kamata M, Endo S, Yamamoto M, Kakegawa K, Watanabe H, Miwa K, Yamano T, Funata M, Sakamoto J, Tani A, Mol CD, Zou H, Dougan DR, Sang B, Snell G, Fukatsu K. Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorg Med Chem Lett. 2011 Nov 1;21(21):6314-8. doi: 10.1016/j.bmcl.2011.08.117. Epub 2011 Sep 6. PubMed PMID: 21944854.
2: Hess D, Chisholm JW, Igal RA. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells. PLoS One. 2010 Jun 30;5(6):e11394. doi: 10.1371/journal.pone.0011394. PubMed PMID: 20613975; PubMed Central PMCID: PMC2894866.
3: Xiang S, Callaghan MM, Watson KG, Tong L. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Proc Natl Acad Sci U S A. 2009 Dec 8;106(49):20723-7. doi: 10.1073/pnas.0908431106. Epub 2009 Nov 19. PubMed PMID: 19926852; PubMed Central PMCID: PMC2791573.
4: Madauss KP, Burkhart WA, Consler TG, Cowan DJ, Gottschalk WK, Miller AB, Short SA, Tran TB, Williams SP. The human ACC2 CT-domain C-terminus is required for full functionality and has a novel twist. Acta Crystallogr D Biol Crystallogr. 2009 May;65(Pt 5):449-61. doi: 10.1107/S0907444909008014. Epub 2009 Apr 18. PubMed PMID: 19390150; PubMed Central PMCID: PMC2725780.
5: Hu HY, Huang YC, Yu HT, Zhang Y. (Anthracen-9-yl)(piperidin-1-yl)-methanone. Acta Crystallogr Sect E Struct Rep Online. 2008 Oct 15;64(Pt 11):o2120. doi: 10.1107/S1600536808033205. PubMed PMID: 21580982; PubMed Central PMCID: PMC2959661.
6: Patil PB, Minteer SD, Mielke AA, Lewis LR, Casmaer CA, Barrientos EJ, Ju JS, Smith JL, Fisher JS. Malonyl coenzyme A affects insulin-stimulated glucose transport in myotubes. Arch Physiol Biochem. 2007 Feb;113(1):13-24. PubMed PMID: 17522981.
7: Zhang H, Tweel B, Li J, Tong L. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186. Structure. 2004 Sep;12(9):1683-91. PubMed PMID: 15341732.
8: Harwood HJ Jr, Petras SF, Shelly LD, Zaccaro LM, Perry DA, Makowski MR, Hargrove DM, Martin KA, Tracey WR, Chapman JG, Magee WP, Dalvie DK, Soliman VF, Martin WH, Mularski CJ, Eisenbeis SA. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. J Biol Chem. 2003 Sep 26;278(39):37099-111. Epub 2003 Jul 3. PubMed PMID: 12842871.

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